molecular formula C6H8FNO2 B1390615 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1196976-68-7

4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1390615
M. Wt: 145.13 g/mol
InChI Key: LWZMDDIQHAFKJF-UHFFFAOYSA-N
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Description

“4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8FNO2 . It has a molecular weight of 145.132 Da . The IUPAC name of this compound is 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is 1S/C5H8FN.ClH/c6-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Transformation

4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been synthesized through various methods, one of which involves photochemical cyclization, serving as a key step in generating the 2-azabicyclo[2.1.1]hexane skeleton (Tkachenko et al., 2009). This compound is an analogue of the naturally occurring 2,4-methanoproline. Similarly, research has shown the synthesis of 2-azabicyclo[2.1.1]hexanes through the reductive cyclization of imination products (Stevens & Kimpe, 1996).

Rearrangements and Selectivity

Studies have focused on the stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. These involve rearrangements and regioselective additions, highlighting the compound's versatility in organic synthesis (Krow et al., 2003).

Nucleophilic Displacement Applications

The nucleophilic displacement route has been explored for synthesizing various difunctionalized 2-azabicyclo[2.1.1]hexanes. This process produces compounds with diverse substituents, showcasing the potential for creating a range of derivatives for various applications (Krow et al., 2009).

Implications for Collagen Stability

Research involving substituted 2-azabicyclo[2.1.1]hexanes, such as 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, has implications for collagen stability. These compounds are considered as constrained proline analogues, affecting the trans/cis ratio of the prolyl peptide bond and the pucker of the pyrrolidine ring, thus influencing the conformation of collagen (Jenkins et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO2/c7-5-1-6(2-5,4(9)10)8-3-5/h8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMDDIQHAFKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672591
Record name 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

1196976-68-7
Record name 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1-fluoro-3-methyl-3-azabicyclo[2.1.1]hexane-4-carboxylate (AR4) (150 mg, 0.57 mmol) in CH2Cl2 (1.0, mL) was added an aqueous of HCl (6.0N, 8.0 mL). The reaction mixture was heated to reflux and stirred for 3 hours. After cooled to room temperature, the solution was filtered. The filtrate was evaporated in vacuo, and the residue was washed with MeCN to give 4-fluoro-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid as a white solid (45 mg). LC/MS: calc'd 146 (MH+), exp 146 (MH+).
Name
methyl 1-fluoro-3-methyl-3-azabicyclo[2.1.1]hexane-4-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Citations

For This Compound
3
Citations
AN Tkachenko, DS Radchenko, PK Mykhailiuk… - Organic …, 2009 - ACS Publications
The first fluorinated analogue of the naturally occurring 2,4-methanoproline, 4-fluoro-2,4-methanoproline, has been synthesized in five steps from commercially available methyl 2-…
Number of citations: 46 pubs.acs.org
PK Mykhailiuk, V Kubyshkin, T Bach… - The Journal of organic …, 2017 - ACS Publications
The triple-helical structure of collagen, the most abundant protein in animal bodies, owes its stability to post-translationally installed hydroxyl groups at position 4 of prolyl residues. To …
Number of citations: 38 pubs.acs.org
IV Komarov, S Afonin, AS Ulrich - Fluorine in Life Sciences …, 2019 - Elsevier
Solid-state 19 F-NMR is a valuable tool in structural studies of membrane-associated peptides. Progress in this area became possible after successful design and synthesis of the …
Number of citations: 10 www.sciencedirect.com

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